REACTION_CXSMILES
|
[C:1]1([C:10]2[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12]([OH:14])=[O:13])[C:2](=[CH:6][CH:7]=[CH:8][CH:9]=1)[C:3]([OH:5])=O>S(=O)(=O)(O)O>[CH:8]1[CH:9]=[C:1]2[C:10]3[C:11]([C:12]([OH:14])=[O:13])=[CH:15][CH:16]=[CH:17][C:18]=3[C:3](=[O:5])[C:2]2=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(C(=O)O)=CC=CC1)C=1C(C(=O)O)=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following steps are suitable for synthesizing some charge transport materials of this invention
|
Type
|
CUSTOM
|
Details
|
a linking reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |